Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate
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Description
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate (CAS 791582-32-6) is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H14N2O3. Its structure features a pyrazole ring fused with a pyridine moiety, which is critical for its biological activity. The presence of the methoxy and ethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
1. Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as anticancer agents. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was tested against various cancer cell lines and demonstrated significant cytotoxicity, particularly in breast cancer models (MCF-7 and MDA-MB-231) .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis |
MDA-MB-231 | 8.3 | Inhibition of cell cycle |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibited moderate activity against various bacterial strains, indicating its potential as an antibacterial agent. Studies have reported that derivatives of pyrazolo compounds can inhibit bacterial growth through interference with cellular processes .
3. Antifungal Activity
Research into related pyrazole derivatives has demonstrated notable antifungal activity against phytopathogenic fungi. While specific data on this compound is limited, similar compounds have shown effective inhibition of mycelial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis: Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest: It may interfere with the normal progression of the cell cycle in malignant cells.
Case Studies
Case Study 1: Breast Cancer Treatment
In a study involving MDA-MB-231 cells, this compound was combined with doxorubicin to assess synergistic effects. Results indicated a significant enhancement in cytotoxicity when used in combination therapy compared to doxorubicin alone .
Case Study 2: Antimicrobial Screening
A series of tests on bacterial strains revealed that derivatives similar to this compound exhibited effective antibacterial properties against resistant strains such as Staphylococcus aureus and Escherichia coli .
Properties
CAS No. |
1956331-53-5 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)9-5-6-11(16-3)14-10(9)7-8(2)13-14/h5-7H,4H2,1-3H3 |
InChI Key |
XOLJFHPROMONLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N2C1=CC(=N2)C)OC |
Origin of Product |
United States |
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